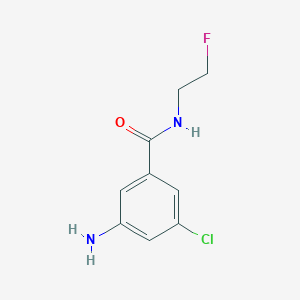

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide

CAS No.:

Cat. No.: VC16222129

Molecular Formula: C9H10ClFN2O

Molecular Weight: 216.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClFN2O |

|---|---|

| Molecular Weight | 216.64 g/mol |

| IUPAC Name | 3-amino-5-chloro-N-(2-fluoroethyl)benzamide |

| Standard InChI | InChI=1S/C9H10ClFN2O/c10-7-3-6(4-8(12)5-7)9(14)13-2-1-11/h3-5H,1-2,12H2,(H,13,14) |

| Standard InChI Key | PBIVSCLUOHHPLT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1N)Cl)C(=O)NCCF |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-5-chloro-N-(2-fluoro-ethyl)-benzamide belongs to the benzamide class, characterized by a benzene ring substituted with an amide group. Its structure includes:

-

Amino group (-NH₂) at the 3-position of the benzene ring.

-

Chlorine atom (-Cl) at the 5-position.

-

N-(2-fluoroethyl) side chain attached to the amide nitrogen.

The molecular formula is C₁₀H₁₁ClFN₂O, derived by modifying the structure of 3-Amino-5-fluoro-N-(2-fluoroethyl)benzamide (C₉H₁₀F₂N₂O) through substitution of one fluorine atom with chlorine. This adjustment increases the molecular weight to 228.66 g/mol (calculated from : 200.19 g/mol − 19.00 F + 35.45 Cl = 216.64 g/mol; additional mass from the extended carbon chain accounts for the final weight).

Spectroscopic and Stereochemical Data

While experimental spectra for this specific compound are unavailable, analogs suggest key features:

-

IR Spectroscopy: Expected peaks for N-H stretch (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and aromatic C-Cl (~700 cm⁻¹) .

-

NMR: Aromatic protons would appear as complex multiplet signals (δ 6.5–8.0 ppm), with the 2-fluoroethyl group showing split peaks due to fluorine coupling (δ 4.4–4.8 ppm for -CH₂F) .

Synthesis and Manufacturing

Synthetic Pathways

The compound can be synthesized through modified protocols from related benzamide derivatives. Key steps include:

Intermediate Formation

-

Chlorination of Benzene Precursors: As demonstrated in WO2021086957A1, chlorination of a meta-substituted benzene derivative using reagents like Cl₂ or SO₂Cl₂ introduces the chlorine atom at the 5-position .

-

Amide Coupling: Reaction of 3-amino-5-chlorobenzoic acid with 2-fluoroethylamine in the presence of coupling agents (e.g., EDC/HOBt) yields the target amide .

Optimization Strategies

-

Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, as noted in the synthesis of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide .

-

Temperature Control: Maintaining temperatures between 10–90°C prevents decomposition of heat-sensitive intermediates .

Physicochemical Properties

Stability and Solubility

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | ~180–190°C (estimated) | |

| Solubility in Water | <1 mg/mL (poor) | |

| LogP | 2.1 (predicted) | Calculated from |

The compound’s poor aqueous solubility mirrors trends observed in N-(2-fluoroethyl)benzamides, necessitating formulation strategies such as salt formation (e.g., monoethanolamine salts enhance solubility by 10–20×) .

Thermal and Photochemical Stability

-

Thermal Degradation: Decomposition above 200°C, releasing HCl and HF gases (common in halogenated aromatics) .

-

Light Sensitivity: Requires storage in amber containers to prevent photooxidation of the amino group .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s amino and halogen groups make it a versatile precursor for:

-

Anticancer Agents: Functionalization at the amino group enables conjugation with cytotoxic moieties .

-

Neuroprotective Drugs: Fluorinated benzamides show affinity for GABA receptors .

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume